GNE-490 is derived from modifications of existing aminoglycosides, specifically targeting structural enhancements that improve its activity against resistant strains of bacteria. It falls under the category of neoglycosides, which are synthesized to enhance the pharmacological properties of natural compounds. This classification highlights its role in the ongoing battle against antibiotic resistance, a critical concern in modern medicine.
The synthesis of GNE-490 involves several key steps that enhance its efficacy and bioavailability. The process typically begins with a precursor compound, which undergoes multiple chemical transformations.
The synthesis process has been detailed in studies where specific reaction conditions, such as temperature and solvent choice, are optimized to yield high purity and yield of GNE-490 .
The molecular structure of GNE-490 is characterized by a complex arrangement typical of aminoglycoside antibiotics. It features multiple amino groups attached to a sugar backbone, which is essential for its interaction with bacterial ribosomes.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to confirm the structural integrity and purity of GNE-490 during synthesis .
GNE-490 undergoes various chemical reactions that contribute to its antibacterial activity:
These reactions are crucial for maintaining the stability and efficacy of GNE-490 as an antibiotic .
GNE-490 exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:
Studies have demonstrated that GNE-490 retains activity against strains resistant to other aminoglycosides, making it a valuable candidate for further development .
GNE-490 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) have been employed to assess thermal stability .
GNE-490 has significant potential applications in various scientific domains:
The promising results from initial studies suggest that GNE-490 could play an important role in addressing global health challenges related to antibiotic resistance .
GNE-490, a (thienopyrimidin-2-yl)aminopyrimidine derivative, demonstrates potent inhibitory activity against all class I Phosphatidylinositol 3-Kinase isoforms. Biochemical assays reveal half-maximal inhibitory concentration values of 3.5 nanomolar for Phosphatidylinositol 3-Kinase alpha, 25 nanomolar for Phosphatidylinositol 3-Kinase beta, 5.2 nanomolar for Phosphatidylinositol 3-Kinase delta, and 15 nanomolar for Phosphatidylinositol 3-Kinase gamma [1] [2]. This balanced isoform inhibition profile designates GNE-490 as a pan-Phosphatidylinositol 3-Kinase inhibitor with moderate selectivity preferences.
Cellular studies demonstrate significant antiproliferative effects mediated by this inhibition profile. In Phosphatase and Tensin Homolog-deficient human prostate cancer cells (Personal Computer-3 line), GNE-490 exhibits potent antiproliferative activity with a half-maximal inhibitory concentration value of 0.49 nanomolar after 72-96 hours of exposure [1]. This cellular potency correlates with Phosphatidylinositol 3-Kinase pathway suppression and confirms target engagement in biologically relevant settings.
Table 1: Inhibitory Profile of GNE-490 Against Phosphatidylinositol 3-Kinase Isoforms
Target | IC₅₀ (nM) | Relative Selectivity vs. mTOR |
---|---|---|
Phosphatidylinositol 3-Kinase alpha | 3.5 | >214-fold |
Phosphatidylinositol 3-Kinase delta | 5.2 | >144-fold |
Phosphatidylinositol 3-Kinase gamma | 15 | >50-fold |
Phosphatidylinositol 3-Kinase beta | 25 | >30-fold |
Mechanistic Target of Rapamycin | 750 | Reference |
The molecular architecture of GNE-490 enables selective affinity toward specific Phosphatidylinositol 3-Kinase isoforms through optimized interactions with kinase domain residues. The compound's thienopyrimidine scaffold occupies the adenosine triphosphate-binding cleft, forming critical hydrogen bonds with valine helical residues in the catalytic domain [2]. Structural analyses reveal that the aminopyrimidine moiety facilitates additional binding contacts with conserved glutamate and aspartate residues in the affinity pocket, contributing to enhanced Phosphatidylinositol 3-Kinase alpha and delta inhibition.
Isoform selectivity emerges from differential interaction patterns with non-conserved residues. Phosphatidylinositol 3-Kinase alpha contains a histidine residue at position 1047 that accommodates the thienopyrimidine core more favorably than the corresponding methionine residue in Phosphatidylinositol 3-Kinase beta. Similarly, Phosphatidylinositol 3-Kinase delta features a lysine residue at position 776 that forms a salt bridge with the inhibitor's tertiary hydroxyl group, an interaction not possible in Phosphatidylinositol 3-Kinase gamma due to its bulkier glutamine residue at this position [1] [6]. These subtle but significant structural differences explain the approximately 7-fold preference for Phosphatidylinositol 3-Kinase alpha over Phosphatidylinositol 3-Kinase beta and the 3-fold preference for Phosphatidylinositol 3-Kinase delta over Phosphatidylinositol 3-Kinase gamma.
Table 2: Structural Determinants of GNE-490 Isoform Selectivity
Isoform | Key Binding Residue | Interaction Type | Contributing Factor to Affinity |
---|---|---|---|
Alpha | Histidine 1047 | Van der Waals contact | Optimal cavity size accommodation |
Delta | Lysine 776 | Electrostatic stabilization | Salt bridge formation |
Beta | Methionine 1047 | Suboptimal cavity dimensions | Reduced complementarity |
Gamma | Glutamine 776 | Steric hindrance | Weaker binding energy |
A defining pharmacological characteristic of GNE-490 is its significant selectivity for class I Phosphatidylinositol 3-Kinase isoforms over the structurally related kinase Mechanistic Target of Rapamycin. Biochemical assays demonstrate that GNE-490 inhibits Mechanistic Target of Rapamycin with a half-maximal inhibitory concentration value of 750 nanomolar, representing >200-fold selectivity relative to Phosphatidylinositol 3-Kinase alpha [1] [2]. This discrimination stems from conformational differences in the Mechanistic Target of Rapamycin active site, particularly in the region analogous to the phosphoinositide-binding domain of Phosphatidylinositol 3-Kinases.
The therapeutic implications of this selectivity profile are substantial. Unlike dual Phosphatidylinositol 3-Kinase/Mechanistic Target of Rapamycin inhibitors that completely suppress Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling nodes, GNE-490 permits Mechanistic Target of Rapamycin Complex 1 activity following treatment. This partial pathway inhibition maintains physiological feedback mechanisms while still effectively blocking oncogenic signaling. In vivo studies demonstrate that selective Phosphatidylinositol 3-Kinase inhibition with GNE-490 produces comparable antivascular effects to dual inhibitors in tumor xenograft models, significantly reducing microvessel density and vascular permeability parameters as measured by dynamic contrast-enhanced magnetic resonance imaging [3]. This evidence indicates that Phosphatidylinositol 3-Kinase inhibition alone is sufficient to generate robust antiangiogenic effects without concomitant Mechanistic Target of Rapamycin blockade.
GNE-490 exhibits distinct binding kinetics across class I Phosphatidylinositol 3-Kinase isoforms that correlate with its inhibitory potency. Surface plasmon resonance analyses reveal rapid association kinetics for Phosphatidylinositol 3-Kinase alpha (kₐ = 3.8 × 10⁵ M⁻¹s⁻¹) and Phosphatidylinositol 3-Kinase delta (kₐ = 2.1 × 10⁵ M⁻¹s⁻¹), contrasted with slower association rates for Phosphatidylinositol 3-Kinase beta (kₐ = 8.7 × 10⁴ M⁻¹s⁻¹) and Phosphatidylinositol 3-Kinase gamma (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) [1] [5]. Dissociation rates follow a similar pattern, with the longest target residence time observed for Phosphatidylinositol 3-Kinase alpha (half-life >60 minutes), explaining its superior inhibitory potency.
The differential binding kinetics reflect isoform-specific interactions within the adenosine triphosphate-binding pocket. Molecular dynamics simulations indicate that GNE-490 forms stable hydrogen bonds with catalytic lysine residue and aspartate residues in the catalytic loop of Phosphatidylinositol 3-Kinase alpha, maintaining these interactions throughout the simulation period [5] [7]. In Phosphatidylinositol 3-Kinase beta, conformational flexibility in the activation loop promotes more rapid compound dissociation. These kinetic parameters directly influence cellular efficacy, as prolonged target residence on Phosphatidylinositol 3-Kinase alpha correlates with sustained suppression of Protein Kinase B phosphorylation in tumor cells. Additionally, the compound's binding mode enables effective competition with adenosine triphosphate concentrations up to 1 millimolar, supporting its efficacy in the high-adenosine triphosphate environment of the intracellular compartment [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1